molecular formula C10H12ClNO4 B11762878 (R)-2-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid hydrochloride

(R)-2-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid hydrochloride

Cat. No.: B11762878
M. Wt: 245.66 g/mol
InChI Key: FECWNUOCBBWMGV-OGFXRTJISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-2-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid hydrochloride is a chemical compound with the molecular formula C10H12ClNO4 It is a derivative of propanoic acid and contains a benzo[d][1,3]dioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid hydrochloride typically involves several steps. One common method includes the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of the benzo[d][1,3]dioxole moiety.

    Amination: The benzo[d][1,3]dioxole derivative undergoes amination to introduce the amino group.

    Coupling Reaction: The aminated benzo[d][1,3]dioxole is then coupled with a propanoic acid derivative under specific conditions to form the desired product.

Common reagents used in these reactions include palladium catalysts, bases like cesium carbonate, and solvents such as toluene and dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halides and alkylating agents are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can produce a variety of substituted derivatives .

Scientific Research Applications

®-2-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of ®-2-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • ®-3-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid hydrochloride
  • 1-(benzo[d][1,3]dioxol-5-yl)methyl-2-(benzo[d][1,3]dioxol-6-yl)methyl diselane

Uniqueness

®-2-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its benzo[d][1,3]dioxole moiety and amino group make it a versatile compound for various applications, setting it apart from other similar compounds .

Properties

Molecular Formula

C10H12ClNO4

Molecular Weight

245.66 g/mol

IUPAC Name

(2R)-2-amino-3-(1,3-benzodioxol-5-yl)propanoic acid;hydrochloride

InChI

InChI=1S/C10H11NO4.ClH/c11-7(10(12)13)3-6-1-2-8-9(4-6)15-5-14-8;/h1-2,4,7H,3,5,11H2,(H,12,13);1H/t7-;/m1./s1

InChI Key

FECWNUOCBBWMGV-OGFXRTJISA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)C[C@H](C(=O)O)N.Cl

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CC(C(=O)O)N.Cl

Origin of Product

United States

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